![molecular formula C29H25NO4 B3115224 (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid CAS No. 208582-09-6](/img/structure/B3115224.png)
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid
Overview
Description
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a commonly used compound in the field of peptide synthesis. It is a derivative of lysine that is used as a protective group to prevent unwanted reactions during the synthesis of peptides. In
Scientific Research Applications
Synthesis and Stereochemistry
- Enantiomerically Pure Diaminobutyric Acids : The synthesis of enantiomerically pure (2S,3R)- and (2S,3S)-2,3-diaminobutyric acids, where this compound is used with Fmoc protected α-amino groups and compatibly protected β-amino groups, can be prepared starting from L-threonine and L-allothreonine (Schmidt et al., 1992).
Optical and Photophysical Studies
- Photophysical Studies of Organostannoxane : The compound has been used in the study of organostannoxane supported hexafluorophore assemblies, providing insights into intra- and intermolecular interactions between fluorophores (Chandrasekhar et al., 2021).
- Fluorescent Probes for Bioimaging : It has been used in the development of water-soluble fluorene derivatives for bioimaging, showing potential for integrin imaging (Morales et al., 2010).
Molecular Structure and Crystallography
- Structural Analysis of 4-(2-Naphthyl)butanoic Acid : The crystalline structure of 4-(2-Naphthyl)butanoic acid, a related compound, was analyzed, revealing insights into its hydrogen bonding and molecular arrangement (Dobson & Gerkin, 1996).
Chemical Reactions and Synthesis
- Synthesis of Fluorenyl Carbanions : Research has been conducted on the stereoselective synthesis of fluorenyl carbanions, demonstrating the retention of axial chirality in these compounds (Baker et al., 1998).
Applications in Organic Chemistry
- Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , has been used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-18(20-15-14-19-8-2-3-9-21(19)16-20)27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,18,26-27H,17H2,1H3,(H,30,33)(H,31,32)/t18-,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGWYBTUATLBK-CLYVBNDRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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